6-(2,4-dimethoxyphenyl)-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Description
This compound belongs to the triazoloquinazolinone class, characterized by a fused bicyclic core with a triazole ring and a quinazolinone moiety. Its structure includes a 2,4-dimethoxyphenyl substituent at position 6 and a 2-methylphenyl group at position 9.
Properties
Molecular Formula |
C24H24N4O3 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
6-(2,4-dimethoxyphenyl)-9-(2-methylphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C24H24N4O3/c1-14-6-4-5-7-17(14)23-22-19(27-24-25-13-26-28(23)24)10-15(11-20(22)29)18-9-8-16(30-2)12-21(18)31-3/h4-9,12-13,15,23H,10-11H2,1-3H3,(H,25,26,27) |
InChI Key |
MBXMRLIGVHEUNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2C3=C(CC(CC3=O)C4=C(C=C(C=C4)OC)OC)NC5=NC=NN25 |
Origin of Product |
United States |
Preparation Methods
Reaction Optimization
-
Reactants:
-
3-Amino-1,2,4-triazole (1.0 mmol).
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2-Methylbenzaldehyde (1.0 mmol).
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Dimedone (1.0 mmol).
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2,4-Dimethoxyphenylboronic acid (1.0 mmol).
-
-
Catalyst: H₂SO₄∙SiO₂ (10 mol%).
-
Solvent: Acetonitrile (5 mL).
-
Conditions:
-
Stir at 80°C for 20–30 minutes.
-
Cool, filter, and wash with ethanol.
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Recrystallize from ethyl acetate.
-
| Parameter | Value |
|---|---|
| Reaction Time | 20–30 minutes |
| Yield | 90–93% |
| Catalyst Reusability | 5 cycles |
Comparative Analysis of Synthetic Routes
The table below contrasts two primary methods for synthesizing the target compound:
Mechanistic Insights
Nucleophilic Attack Pathway
In stepwise synthesis, the triazole’s sulfur nucleophile attacks the chloroacetamide intermediate, displacing chloride and forming a thioether linkage. Subsequent cyclization generates the triazoloquinazolinone core.
Acid-Catalyzed Cyclocondensation
H₂SO₄∙SiO₂ facilitates protonation of carbonyl groups, accelerating imine formation between 3-amino-triazole and aldehydes. Dimedone undergoes Knorr-type cyclization to form the quinazolinone ring.
Challenges and Optimization Strategies
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Regioselectivity:
-
Catalyst Efficiency:
-
Solvent Choice:
Chemical Reactions Analysis
Types of Reactions
6-(2,4-dimethoxyphenyl)-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions include various substituted quinazolines and triazoles, which can have different pharmacological and chemical properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2,4-dimethoxyphenyl)-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved may include inhibition of specific kinases or modulation of signaling cascades .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and analogs from the evidence:
Key Observations:
Substituent Effects: The 2,4-dimethoxyphenyl group in the target compound introduces electron-donating methoxy groups, which may improve solubility compared to analogs with single methoxy (Analog 1) or hydroxy groups (Analog 2). Chlorine (Analog 3) and pyridinyl (Analog 4) substituents alter electronic properties, with chlorine enhancing thermal stability and pyridinyl enabling π-π stacking in biological systems .
Synthetic Efficiency: Analog 2 achieved a 69.5% yield via optimized methods using novel catalysts (NGPU), suggesting that similar approaches could improve the target compound’s synthesis . Copper-catalyzed methods (Analog 3) produced high-purity compounds but required harsh conditions (>300°C melting point) .
Biological Relevance :
- Analogs with hydroxyl groups (e.g., Analog 2) demonstrated RXFP4 agonist activity, implying that the target’s methoxy groups might retain or modify this activity through reduced polarity .
- Antimicrobial activity in Analog 4 correlates with C=O and C=N functional groups, which are preserved in the target compound .
Biological Activity
6-(2,4-dimethoxyphenyl)-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound belonging to the class of triazoloquinazolines. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. The unique structural features of this compound may contribute to its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C₃₄H₃₄N₄O₃
- Molecular Weight : 428.5 g/mol
- Structural Characteristics : The compound features a tricyclic structure with a fused triazole and quinazoline ring system. Substituents such as dimethoxy and methyl groups enhance its chemical properties and biological activity .
Biological Activity Overview
Research indicates that compounds within the triazoloquinazoline class exhibit diverse biological activities including:
- Anticancer Properties : Initial studies suggest that this compound may have significant anticancer effects. It is hypothesized to induce apoptosis in cancer cells while sparing normal cells .
- Mechanism of Action : The proposed mechanisms include the generation of reactive oxygen species (ROS), which may lead to mitochondrial dysfunction and activation of apoptotic pathways .
Anticancer Activity
Several studies have highlighted the anticancer potential of triazoloquinazolines:
- Cell Line Studies : In vitro assays have shown that derivatives similar to this compound exhibit potent cytotoxicity against various cancer cell lines. For instance:
Mechanistic Insights
The underlying mechanisms for the observed biological activities include:
- Induction of Apoptosis : The compound appears to activate caspase pathways leading to programmed cell death. Studies indicate an increase in apoptotic markers following treatment with triazoloquinazoline derivatives .
- Inhibition of Cell Migration : Triazoloquinazolines have been shown to significantly reduce the migration capabilities of cancer cells in Transwell assays .
Case Studies
A few notable case studies involving similar compounds provide insights into their therapeutic potential:
-
Study on 1,2,3-Triazole Hybrids :
- A related study synthesized various triazole-containing hybrids that demonstrated significant anticancer activity across multiple cell lines (e.g., Eca109, EC9706) with IC₅₀ values ranging from 2.70 to 5.04 µM .
- These findings emphasize the importance of the triazole moiety in enhancing biological activity.
- Investigation of Quinazoline Derivatives :
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 6-(2,4-dimethoxyphenyl)-9-(2-methylphenyl)-tetrahydrotriazoloquinazolinone, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step protocols, including cyclocondensation of substituted quinazoline precursors with triazole derivatives. Key steps include:
- Precursor Preparation : Substituents like 2,4-dimethoxyphenyl and 2-methylphenyl groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation .
- Cyclization : Catalysts such as NGPU (Nano-Gold/Polyurea) improve yield (up to 85%) and reduce reaction time (2–4 hours vs. 12–24 hours with traditional catalysts) by enhancing electron transfer .
- Optimization : Solvent choice (e.g., ethanol or DMF), temperature (80–100°C), and stoichiometric ratios (1:1.2 for triazole:quinazoline) are critical. Purity is validated via HPLC (>95%) .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Analytical Workflow :
- 1H/13C NMR : Assigns substituent positions and confirms ring fusion (e.g., methoxy proton signals at δ 3.8–4.0 ppm; aromatic protons at δ 6.7–7.5 ppm) .
- LC-MS : Validates molecular weight (e.g., m/z 449.4 [M+H]+) and detects impurities .
- XRD : Resolves crystallographic parameters (e.g., unit cell dimensions, space group P21/c) to confirm stereochemistry and hydrogen bonding networks .
Q. How is preliminary biological activity (e.g., antitumor) assessed for this compound?
- Screening Protocol :
- In vitro Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (IC50 values typically 5–20 µM). Activity correlates with methoxy group lipophilicity enhancing membrane permeability .
- Target Identification : Molecular docking studies (e.g., with EGFR kinase) predict binding affinity (ΔG ≈ -9.2 kcal/mol) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular dynamics) resolve electronic and steric effects of substituents on bioactivity?
- Computational Strategy :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze frontier orbitals (HOMO-LUMO gap ≈ 4.1 eV) and charge distribution. Methoxy groups increase electron density at C6, enhancing nucleophilic reactivity .
- MD Simulations : Simulate ligand-protein interactions (e.g., 100 ns trajectories) to assess stability of triazoloquinazolinone-EGFR complexes (RMSD < 2.0 Å) .
Q. What strategies address contradictory data in biological activity across studies (e.g., variance in IC50 values)?
- Troubleshooting Framework :
- Purity Verification : Reanalyze batches via HPLC-MS to exclude degradation products (e.g., demethylation at C2).
- Assay Conditions : Standardize cell culture protocols (e.g., serum concentration, incubation time) to minimize variability. Contradictions in IC50 (e.g., 5 vs. 25 µM) may arise from differences in ATP concentrations in kinase assays .
Q. How do solvent and pH influence the compound’s stability during storage and biological assays?
- Stability Studies :
- pH Profiling : Use potentiometric titrations (TBAH in isopropyl alcohol) to determine pKa (≈ 8.3 for the triazole NH). Degradation accelerates at pH < 5 due to protonation-induced ring opening .
- Solvent Effects : Store in DMSO at -20°C; avoid aqueous buffers >24 hours to prevent hydrolysis (t1/2 ≈ 18 hours in PBS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
